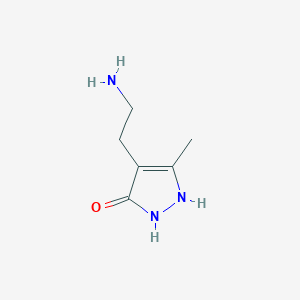
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Electrochromic Materials
Thiadiazole derivatives have been explored for their potential in electrochromic materials. For example, thiadiazolo[3,4-c]pyridine, a close analog, has been utilized in the development of fast-switching green electrochromic polymers with low bandgaps. These materials exhibit favorable redox activity and stability, along with high coloration efficiency and very fast switching times, suggesting potential applications in smart windows, displays, and other electrochromic devices (Ming et al., 2015).
Molecular Structure Analysis
Crystal structure and packing analysis of thiadiazole compounds, such as the study on 3a-(p-tolyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazol-1(2H)-one, shed light on non-covalent interactions stabilizing these molecules. Such insights can be valuable in the design and synthesis of new compounds with desired physical and chemical properties for applications in material science and pharmaceuticals (Grinev et al., 2019).
Synthetic Chemistry
Thiadiazole moieties are involved in various synthetic pathways, offering routes to a wide range of heterocyclic compounds. Studies have detailed cycloadditions to pyrrolo[1,2-c]thiazoles, highlighting their role as intermediates in the synthesis of complex molecules. This versatility underscores the utility of thiadiazole derivatives in developing new pharmaceuticals, agrochemicals, and materials (Sutcliffe et al., 2000).
Organic Electronics and Photonics
The incorporation of thiadiazole units into donor-acceptor (D-A) systems for organic electronics and photonics is a promising research area. Thiadiazole-based polymers have been shown to exhibit unique optical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and photonic devices (Ming et al., 2015).
Antibacterial and Antiviral Agents
Research on thiadiazole derivatives has also explored their potential as antibacterial and antiviral agents. The structural modification of thiadiazoles can lead to compounds with significant biological activity, offering new avenues for the development of therapeutic agents (Abdelriheem et al., 2017).
properties
IUPAC Name |
2-(2-methylphenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-11-4-2-3-5-13(11)20-10-15(19)18-7-6-12(9-18)21-14-8-16-22-17-14/h2-5,8,12H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGGPZMXLWYNGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-isobutyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2435429.png)
![5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2435431.png)

![N-(3,4-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2435434.png)

![N-(3,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2435439.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2435445.png)
![2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine](/img/structure/B2435446.png)
![Ethyl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2435447.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2435449.png)
